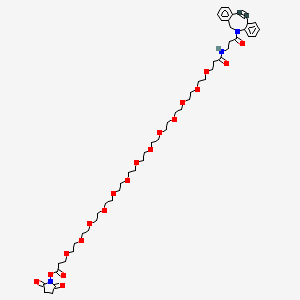

DBCO-NHCO-PEG13-NHS ester

Descripción general

Descripción

DBCO-NHCO-PEG13-NHS ester is a long chain polyethylene glycol (PEG) linker containing an N-hydroxysuccinimide (NHS) ester. This compound is known for its ability to react specifically and efficiently with primary amines to form stable amide bonds. The hydrophilic PEG13 arm improves water solubility and provides a long and flexible connection that minimizes steric hindrance during ligation. DBCO (dibenzylcyclooctyne) is commonly used for copper-free Click Chemistry reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-NHCO-PEG13-NHS ester involves several steps:

PEGylation: The PEG chain is introduced to the molecule through a reaction with a suitable PEG reagent.

NHS Ester Formation: The NHS ester is formed by reacting the PEGylated compound with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

DBCO Introduction: The DBCO group is introduced through a reaction with a dibenzylcyclooctyne derivative under appropriate conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and development applications .

Análisis De Reacciones Químicas

Types of Reactions

DBCO-NHCO-PEG13-NHS ester primarily undergoes the following types of reactions:

Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

Click Chemistry Reactions: The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules

Common Reagents and Conditions

Primary Amines: React with the NHS ester to form amide bonds.

Azide-containing Molecules: React with the DBCO group under mild conditions without the need for copper catalysts

Major Products Formed

Amide Bonds: Formed from the reaction of the NHS ester with primary amines.

Triazoles: Formed from the SPAAC reaction between the DBCO group and azide-containing molecules

Aplicaciones Científicas De Investigación

Drug Delivery Systems

DBCO-NHCO-PEG13-NHS ester plays a crucial role in the development of novel drug delivery systems, particularly in the synthesis of antibody-drug conjugates (ADCs). ADCs are designed to deliver cytotoxic drugs directly to cancer cells, minimizing side effects on healthy tissues. The NHS ester group in this compound reacts with primary amines on antibodies to form stable amide bonds, while the DBCO group facilitates the attachment of drugs or other molecules via click chemistry .

| Application | Description | Benefits |

|---|---|---|

| ADC Synthesis | Covalent attachment of drugs to antibodies using NHS ester and DBCO click chemistry. | Enhanced specificity, reduced off-target effects. |

PROTAC Synthesis

PROTACs (PROteolysis-TArgeting Chimera) are molecules designed to degrade specific proteins by recruiting E3 ubiquitin ligases. This compound serves as a linker in PROTAC synthesis, connecting the ligands that target the protein and the E3 ligase. The PEG spacer improves solubility and stability, enhancing the efficacy of PROTACs .

| Application | Description | Benefits |

|---|---|---|

| PROTAC Linker | Connects protein-targeting and E3 ligase-binding domains in PROTACs. | Selective protein degradation, improved therapeutic potential. |

Surface Modification

In material science, this compound is used to modify surfaces of materials like nanoparticles or substrates. The NHS ester group reacts with primary amines on surfaces, while the PEG chain enhances biocompatibility and solubility. This modification facilitates further functionalization with azide-containing compounds via click chemistry .

| Application | Description | Benefits |

|---|---|---|

| Surface Modification | Functionalization of surfaces with PEG and DBCO groups. | Improved biocompatibility, enhanced solubility, and potential for further modification. |

Bioorthogonal Labeling

This compound is utilized in bioorthogonal labeling, where it attaches labels or probes to azide-functionalized biomolecules. This approach allows for precise and site-specific labeling without interfering with native biological functions, which is crucial for studying biomolecular interactions and cellular processes .

| Application | Description | Benefits |

|---|---|---|

| Bioorthogonal Labeling | Attachment of labels or probes to azide-functionalized biomolecules. | Precise labeling, minimal interference with biological processes. |

Case Studies

- Antibody-Drug Conjugates (ADCs): A study utilized this compound to synthesize ADCs targeting HER2-positive breast cancer cells. The ADCs showed high specificity and efficacy in delivering cytotoxic drugs to cancer cells, reducing side effects compared to traditional chemotherapy .

- PROTAC Synthesis: Researchers used this compound as a linker in PROTACs designed to degrade the BRD4 protein, a key factor in certain cancers. The PROTACs demonstrated potent and selective degradation of BRD4, highlighting the potential of this compound in cancer therapy .

- Surface Modification: In a material science application, this compound was used to modify the surface of nanoparticles, enhancing their biocompatibility and solubility. This modification allowed for further functionalization with azide-containing compounds, expanding the nanoparticles' potential applications in biomedical imaging and drug delivery .

Mecanismo De Acción

DBCO-NHCO-PEG13-NHS ester exerts its effects through the following mechanisms:

Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds, facilitating the conjugation of biomolecules.

Click Chemistry: The DBCO group undergoes SPAAC with azide-containing molecules, enabling efficient and specific labeling of biomolecules

Comparación Con Compuestos Similares

Similar Compounds

DBCO-PEG-NHS ester: Contains a shorter PEG linker and is used for similar applications in bioconjugation and drug delivery.

DBCO-NH-PEG2-NHS ester: Features a shorter PEG chain, providing different solubility and steric properties.

Uniqueness

DBCO-NHCO-PEG13-NHS ester is unique due to its long PEG13 linker, which offers improved water solubility and reduced steric hindrance during ligation. This makes it particularly suitable for applications requiring long and flexible connections between biomolecules .

Actividad Biológica

DBCO-NHCO-PEG13-NHS ester is a specialized chemical compound that plays a significant role in bioconjugation and drug delivery applications. Its structure incorporates a dibenzocyclooctyne (DBCO) moiety, an amine group, and an N-hydroxysuccinimide (NHS) ester, enabling it to facilitate selective reactions with azides through strain-promoted alkyne-azide cycloaddition (SPAAC) and to form stable amide bonds with primary amines.

- Molecular Formula : C52H75N3O19

- Molecular Weight : 1046.17 g/mol

- Purity : >90%

- CAS Number : 2784618-59-1

The DBCO group is known for its high efficiency in click chemistry, which is crucial for applications in targeted drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs) and PROteolysis-TArgeting Chimeras (PROTACs) .

The biological activity of this compound is primarily attributed to its ability to:

- React with Azides : The DBCO moiety undergoes SPAAC with azide-functionalized biomolecules, facilitating the formation of stable covalent bonds without the need for metal catalysts.

- Conjugate with Primary Amines : The NHS ester reacts with primary amines present on proteins or peptides, resulting in the formation of stable amide bonds. This reaction is favored under physiological conditions (pH 7.2 to 8.5) .

Applications in Drug Delivery

This compound is extensively utilized in:

- Antibody-Drug Conjugates (ADCs) : By linking cytotoxic drugs to antibodies, it enables targeted delivery to cancer cells while minimizing systemic toxicity.

- PROTACs : This compound serves as a linker that connects ligands targeting specific proteins with E3 ubiquitin ligases, promoting selective degradation of target proteins through the ubiquitin-proteasome system .

Case Study 1: Targeted Delivery Systems

A study demonstrated the use of this compound in constructing a nanoengager platform targeting epidermal growth factor receptor (EGFR)-expressing tumors. The platform effectively delivered chemotherapeutics while activating natural killer (NK) cells, showcasing enhanced therapeutic effects .

Case Study 2: PROTAC Development

Research on PROTACs highlighted the effectiveness of this compound as a linker. The study illustrated how the compound facilitated the targeted degradation of specific proteins, significantly improving therapeutic outcomes against various cancers .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sulfo-NHS Ester | Sulfonated NHS Ester | Increased water solubility; does not permeate cell membranes. |

| NHS Ester-PEG4-Carboxylic Acid | Shorter PEG Chain | Similar reactivity but shorter spacer length affecting sterics. |

| This compound | Click Chemistry Linker | Contains dibenzylcyclooctyne for azide binding; used for specific click reactions. |

This compound is distinguished by its longer PEG chain, which enhances solubility and flexibility during bioconjugation compared to shorter PEG derivatives .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H75N3O19/c56-48(53-16-13-49(57)54-43-46-7-2-1-5-44(46)9-10-45-6-3-4-8-47(45)54)14-17-61-19-21-63-23-25-65-27-29-67-31-33-69-35-37-71-39-41-73-42-40-72-38-36-70-34-32-68-30-28-66-26-24-64-22-20-62-18-15-52(60)74-55-50(58)11-12-51(55)59/h1-8H,11-43H2,(H,53,56) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSJNWDWFIZPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H75N3O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1046.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.